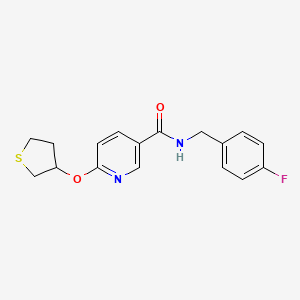

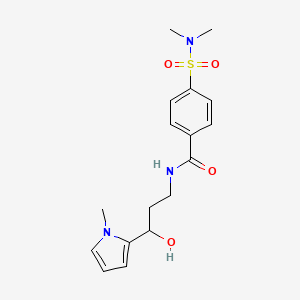

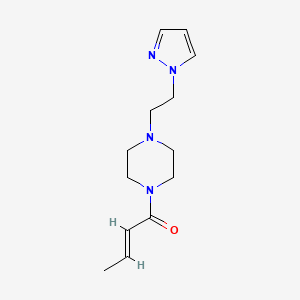

![molecular formula C25H22FN3O B2935402 1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-42-3](/img/structure/B2935402.png)

1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anti-Alzheimer's Activity

A notable application of derivatives similar to 1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is in the field of Alzheimer's disease research. A series of N-benzylated derivatives have been synthesized and evaluated for their anti-Alzheimer's activity, inspired by the lead compound donepezil. These compounds have undergone in-vivo and in-vitro evaluation, demonstrating promising results as potential Anti-Alzheimer's agents. Compounds exhibiting significant anti-Alzheimer's profiles have been identified, indicating the potential of such structures in therapeutic applications against Alzheimer's disease (Gupta et al., 2020).

Synthesis and Reactivity

Another research dimension explores the synthesis and structural properties of benzimidazole derivatives, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole. These studies focus on the nucleophilic substitution reactions and provide insights into the synthesis pathways and potential applications of these compounds. The research contributes to the broader understanding of benzimidazole derivatives' reactivity and potential uses in various chemical contexts (Sparke et al., 2010).

Catalytic Activity in Carbon-Carbon Bond-Forming Reactions

Benzimidazolium salts and their complexes have been synthesized and assessed for their catalytic activity in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura cross-coupling. These studies not only enhance the understanding of N-heterocyclic carbene (NHC) ligands in catalysis but also open up new avenues for developing efficient catalysts for important organic reactions. The research demonstrates the potential of benzimidazole derivatives in facilitating complex chemical transformations, which could have significant implications for synthetic chemistry and materials science (Akkoç et al., 2016).

PARP Inhibition for Cancer Therapy

Derivatives structurally related to this compound have been investigated for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds have shown excellent enzyme potency and cellular activity, highlighting their potential in cancer therapy. The research in this area is particularly promising, as it could lead to the development of new therapeutic agents for treating various types of cancer (Penning et al., 2010).

作用機序

Benzimidazoles

This compound contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Fluorobenzyl group

The presence of a fluorobenzyl group could potentially enhance the compound’s lipophilicity, which might improve its ability to cross biological membranes and enhance its bioavailability .

Pyrrolidin-2-one

Pyrrolidin-2-one, or pyrrolidone, is a common motif in pharmaceuticals and natural products, suggesting that this compound might interact with biological targets in a manner similar to other pyrrolidone-containing compounds .

特性

IUPAC Name |

1-benzyl-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXHWWURRISFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

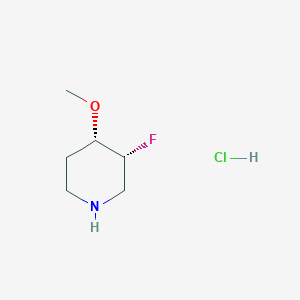

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)

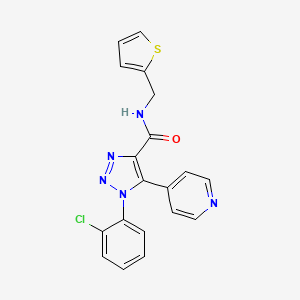

![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)

![Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2935325.png)

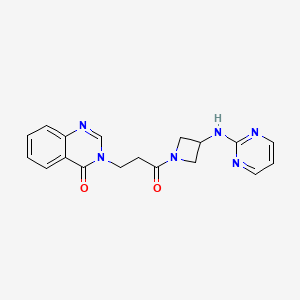

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2935328.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)